REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([CH2:14][NH:15]C2CC2)C=[C:7](/[CH:9]=[CH:10]/[CH2:11]OC)[CH:8]=1.[CH3:19]COC(C)=O>[Pd]>[CH3:19][CH2:11][CH2:10][CH2:9][CH2:7][CH2:8][CH2:3][CH2:4][CH2:5][CH2:14][NH2:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)\C=C\COC)CNC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction suspension was then stirred under a balloon atmosphere of hydrogen for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with hydrogen
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with dichloromethane
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of celite
|
Type
|
WASH
|
Details
|
The insolubles were washed further with EtOAc and methanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |